

An In-depth Technical Guide to 1-Naphthyl Phosphate Potassium Salt

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Compound of Interest

Compound Name: 1-naphthyl phosphate potassium salt

Cat. No.: B1612509

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For professionals in research, chemical biology, and drug development, **1-naphthyl phosphate potassium salt** is a critical reagent. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on its role as a substrate in phosphatase activity assays.

Chemical Structure and Formula

1-Naphthyl phosphate potassium salt, also known as α -naphthyl acid phosphate monopotassium salt, is an organophosphate compound.^{[1][2][3]} It consists of a naphthalene ring linked to a phosphate group, with potassium as the counter-ion. This structure is fundamental to its function as a substrate for phosphatases, which catalyze the hydrolysis of the phosphate group.

- Molecular Formula: $C_{10}H_8O_4PK$ ^{[1][2][3]}
- Molecular Weight: 262.24 g/mol ^{[1][2][3]}
- CAS Number: 100929-85-9^{[1][2][4]}
- Chemical Structure: The structure consists of a phosphate ester of 1-naphthol. The IUPAC name is potassium naphthalen-1-yl phosphate.^[5]

Physicochemical and Biological Properties

1-Naphthyl phosphate potassium salt is a versatile chemical tool used for studying various enzymes. It is widely recognized as a non-specific phosphatase inhibitor, affecting acid, alkaline, and protein phosphatases.[1][2][3][6][7] It also serves as a chromogenic substrate for detecting phosphatase activity.[4][8]

Property	Value	Reference(s)
Physical Form	White to faint yellow powder	[2]
Solubility	H ₂ O: 50 mg/mL	[2]
DMSO: 20 mg/mL	[9]	
Purity (Assay)	>98% (NaOH titration)	[2]
Storage Temperature	-20°C	[2][4]
Biochemical Action	Non-specific phosphatase inhibitor/substrate	[1][6]

Experimental Protocol: Continuous Assay for Acid Phosphatase Activity

This protocol outlines a continuous spectrophotometric assay for measuring acid phosphatase activity using 1-naphthyl phosphate as a substrate. The methodology is based on the enzymatic hydrolysis of 1-naphthyl phosphate, which releases 1-naphthol. The rate of 1-naphthol formation is monitored by measuring the increase in absorbance at 320 nm.[8][10]

A. Materials and Reagents:

- **1-Naphthyl phosphate potassium salt** (Substrate)
- Human Prostatic Acid Phosphatase (or other acid phosphatase)
- Assay Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)
- Spectrophotometer capable of reading at 320 nm
- Cuvettes

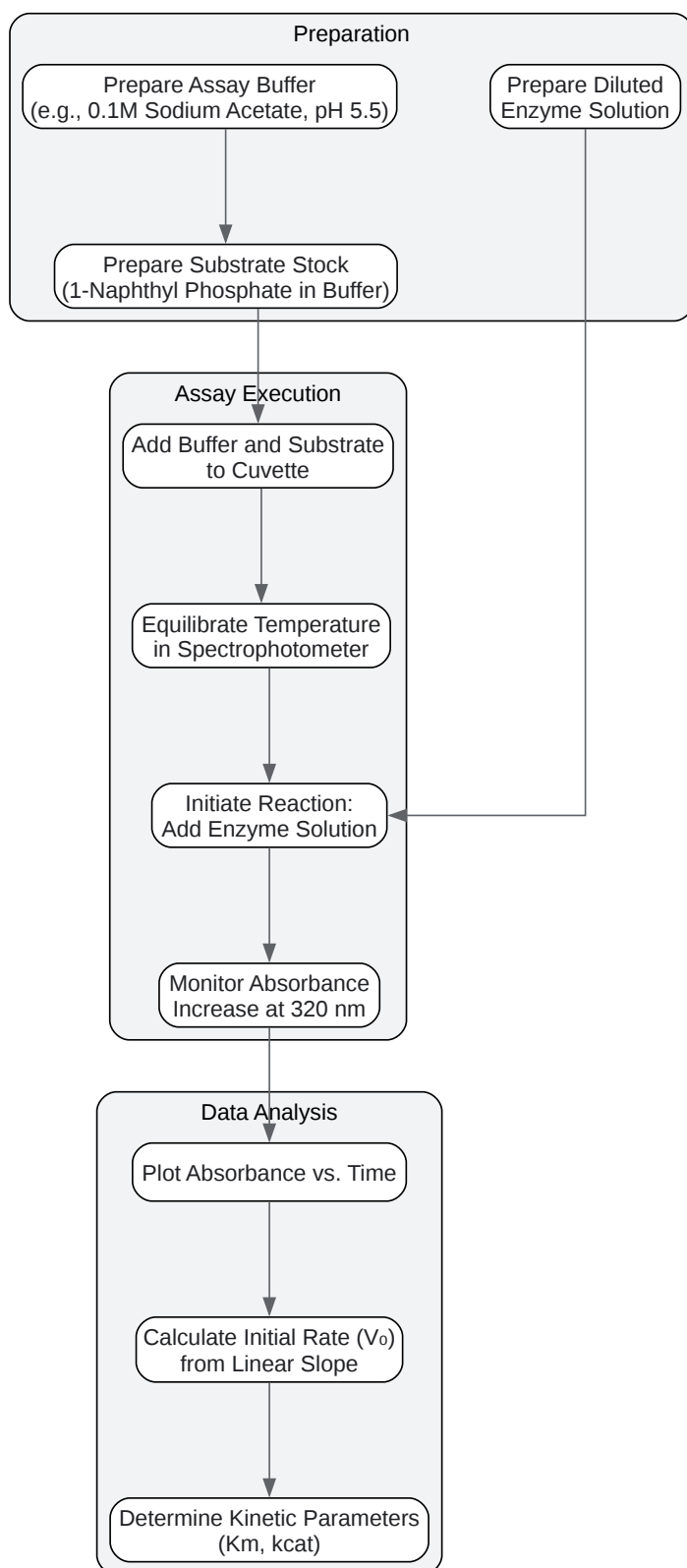
B. Procedure:

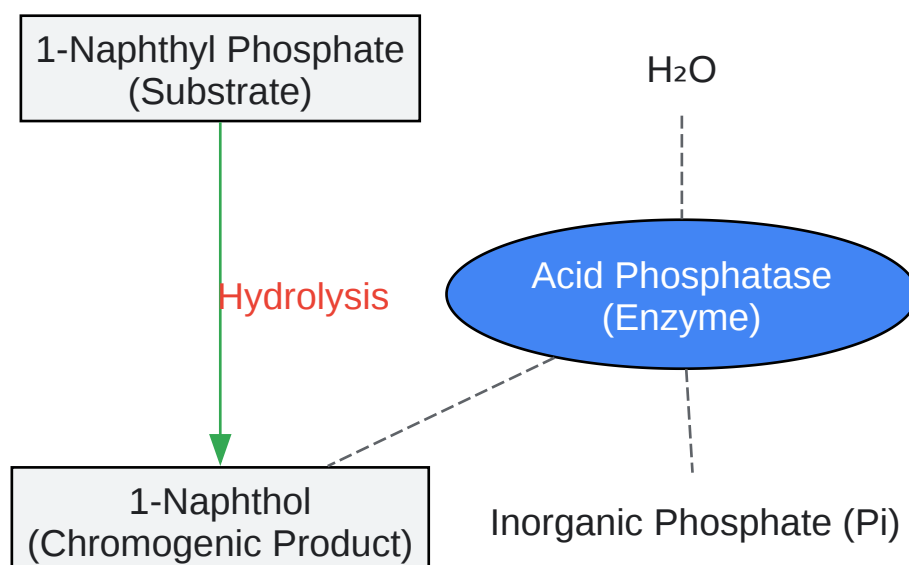
- Prepare Substrate Stock Solution: Dissolve **1-naphthyl phosphate potassium salt** in the assay buffer to a final concentration of 10 mM.
- Prepare Enzyme Solution: Dilute the acid phosphatase enzyme in the assay buffer to the desired concentration for the experiment.
- Assay Setup:
 - Pipette 950 μL of the assay buffer into a cuvette.
 - Add 50 μL of the 10 mM substrate stock solution to the cuvette for a final concentration of 0.5 mM.
 - Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C or 37°C).
- Initiate Reaction:
 - Add 50 μL of the diluted enzyme solution to the cuvette to initiate the reaction. The final volume is 1.05 mL.
 - Mix quickly by gentle inversion.
- Data Acquisition:
 - Immediately begin monitoring the change in absorbance at 320 nm over a period of 5-10 minutes.
 - Record the absorbance at regular intervals (e.g., every 15 or 30 seconds).
- Data Analysis:
 - Calculate the initial reaction rate (V_0) from the linear portion of the absorbance vs. time plot.

- The rate of hydrolysis can be determined using the Beer-Lambert law ($A = \epsilon bc$), where ϵ is the molar absorptivity of 1-naphthol at 320 nm.
- Kinetic parameters such as K_m and k_{cat} can be determined by measuring the initial rates at varying substrate concentrations.^{[8][10]}

Visualized Workflow and Reaction Pathway

The following diagrams illustrate the enzymatic assay workflow and the underlying chemical reaction.





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